molecular formula C23H23N3O3 B1684360 ZM 336372 CAS No. 208260-29-1

ZM 336372

Cat. No.: B1684360
CAS No.: 208260-29-1
M. Wt: 389.4 g/mol
InChI Key: PYEFPDQFAZNXLI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, this compound prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.

Result of Action

This compound has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, this compound causes growth inhibition proportional to its concentration .

Action Environment

The action of this compound can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .

Biochemical Analysis

Biochemical Properties

ZM 336372 plays a significant role in biochemical reactions, particularly in the inhibition of c-Raf, a protein kinase involved in the MAPK/ERK pathway . It displays 10-fold selectivity over b-Raf . The inhibition of c-Raf by this compound is competitive with respect to ATP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits growth and induces apoptosis in pancreatic cancer cells . It also suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells . In solid tumor cell lines, this compound induces the MAPK cascade and causes growth inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of c-Raf . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the c-Raf kinase . This inhibition leads to a decrease in the activity of the MAPK/ERK pathway, which in turn can lead to effects such as growth inhibition in certain cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, treatment of carcinoid tumor cells with this compound resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal–regulated kinase 1/2 .

Metabolic Pathways

This compound is involved in the MAPK/ERK pathway through its inhibition of c-Raf . This pathway is crucial in many cellular processes, including cell proliferation and apoptosis.

Subcellular Localization

Given that it is an inhibitor of c-Raf, a cytosolic protein, it can be inferred that it likely localizes to the cytosol where it can interact with its target .

Preparation Methods

ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

ZM 336372 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Properties

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274478
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208260-29-1
Record name N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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